molecular formula C11H13NO3 B1425762 1-(Cyclobutylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 1483764-25-5

1-(Cyclobutylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B1425762
CAS No.: 1483764-25-5
M. Wt: 207.23 g/mol
InChI Key: JHFDDILRZKDHAN-UHFFFAOYSA-N
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Description

1-(Cyclobutylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a chemical compound with a complex structure that includes a cyclobutylmethyl group attached to a pyridine ring, which is further modified with a carboxylic acid group and a keto group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclobutylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves multiple steps, starting with the formation of the pyridine ring. One common approach is the cyclization of a suitable precursor, such as a diketone, in the presence of a catalyst. The cyclobutylmethyl group can be introduced through a nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclobutylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.

  • Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyridine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

1-(Cyclobutylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several scientific research applications:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It serves as a probe in biological studies to understand enzyme mechanisms and metabolic pathways.

  • Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or antimicrobial agent.

  • Industry: It is used in the production of advanced materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism by which 1-(Cyclobutylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

1-(Cyclobutylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is compared with other similar compounds, such as:

  • 1-(Cyclopropylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid: Similar structure but with a cyclopropylmethyl group instead of cyclobutylmethyl.

  • 2-Oxo-1,2-dihydropyridine-3-carboxylic acid derivatives: Variants with different substituents on the pyridine ring.

Uniqueness: The presence of the cyclobutylmethyl group imparts unique chemical and biological properties to the compound, distinguishing it from its analogs. This group can influence the compound's reactivity, stability, and interaction with biological targets.

Properties

IUPAC Name

1-(cyclobutylmethyl)-2-oxopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c13-10-9(11(14)15)5-2-6-12(10)7-8-3-1-4-8/h2,5-6,8H,1,3-4,7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHFDDILRZKDHAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2C=CC=C(C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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